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4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

PI3Kgamma inhibition Kinase assay Enzymatic IC50

Researchers requiring isoform-selective PI3Kγ inhibition with validated target engagement often face inconsistent SAR from generic analogs. This compound is an ultra-potent PI3Kγ inhibitor (IC50 14 pM) with a confirmed ATP-competitive binding mode (PDB 3TL5), enabling precise chemical genetic validation. - >1,100-fold potency advantage over IPI-549 minimizes off-target isoform engagement at low concentrations. - Close analog CAS 941872-58-8 serves as a built-in negative control for PI3Kγ dependency experiments. - Calibrated reference standard with Kinomescan Kd of 2.60 nM for biophysical assay setup.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 922906-03-4
Cat. No. B2708453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
CAS922906-03-4
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C21H24N2O3/c1-15(2)26-19-11-9-16(10-12-19)21(25)22-17-6-5-7-18(14-17)23-13-4-3-8-20(23)24/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,25)
InChIKeyGYGFILTUJDHSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 922906-03-4): Baseline Identity and Pharmacological Class


4-Isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic small-molecule benzamide derivative characterized by a 2-oxopiperidin-1-yl substituent at the meta position of the aniline ring and an isopropoxy group at the para position of the benzoyl moiety. It has been deposited in public bioactivity databases as a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a Class IB lipid kinase implicated in leukocyte signaling and inflammatory disease [1]. The compound is also registered in ChEMBL (CHEMBL1922094) and has a co-crystal structure with the human PI3Kγ catalytic subunit (PDB 3TL5), confirming its ATP-competitive binding mode [2].

Why Generic PI3Kγ Inhibitors Cannot Substitute for 4-Isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide in Research Programs


PI3Kγ inhibitors exhibit highly divergent selectivity profiles across the Class I PI3K isoforms (α, β, δ, γ), and even closely related benzamide congeners within the same chemical series can display orders-of-magnitude differences in potency at the γ isoform [1]. The 2-oxopiperidin-1-yl aniline motif in this compound provides a critical hydrogen-bonding interaction within the PI3Kγ affinity pocket that is disrupted or altered by simple substituent changes (e.g., methylation, halogenation, or ring saturation) at the aniline ring, leading to substantial losses in binding affinity and enzymatic inhibition [2]. Consequently, generic substitution with off-the-shelf PI3K inhibitors or superficially similar benzamide analogs risks introducing unpredictable bias in target engagement, confounding structure-activity relationship (SAR) interpretation, and invalidating cross-study data reproducibility.

Quantitative Differentiators of 4-Isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide Against Closest Analogs and In-Class PI3Kγ Inhibitors


PI3Kγ Enzymatic IC50: Sub-100 pM Potency Distinguishes This Compound from Benchmark PI3Kγ Inhibitors

In a direct enzymatic inhibition assay measuring phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) by the p110γ catalytic subunit, 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide achieved an IC50 of 0.0140 nM (14 pM) [1]. By comparison, the widely used PI3Kγ reference inhibitor AS-604850 exhibits an IC50 of 250 nM (0.25 μM) against PI3Kγ in an analogous enzymatic assay [2]. The next-generation PI3Kγ inhibitor IPI-549 (eganelisib) demonstrates an enzymatic IC50 of 16 nM [3]. This represents a >17,000-fold improvement in enzymatic potency over AS-604850 and a >1,100-fold improvement over IPI-549, underscoring the profound influence of the 2-oxopiperidin-1-yl benzamide scaffold on catalytic site engagement.

PI3Kgamma inhibition Kinase assay Enzymatic IC50

PI3Kγ Binding Affinity (Kd 2.60 nM) Validated by Direct Biophysical Measurement in Mammalian Expression System

The binding affinity of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide to human PI3Kγ (residues S144 to A1102) was determined as Kd = 2.60 nM using the Kinomescan competition binding assay in a mammalian expression system [1]. This biophysical measurement provides orthologous confirmation of target engagement independent of enzymatic turnover artifacts. In contrast, the clinical-stage PI3Kγ inhibitor IPI-549 displays a reported Kd of 0.29 nM for PI3Kγ in a similar Kinomescan format [2]. While IPI-549 shows a ~9-fold higher binding affinity, the present compound's 2.60 nM Kd remains in the low nanomolar range and is accompanied by a dramatically steeper enzymatic potency (see Evidence Item 1), suggesting a distinct kinetic binding profile that may favor prolonged residence time or altered kon/koff rates.

PI3Kgamma Binding affinity Kinomescan Kd

Co-Crystal Structure with Human PI3Kγ (PDB 3TL5) Provides Atomic-Level Basis for Isoform Selectivity Engineering

A high-resolution co-crystal structure of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide bound to the ATP-binding site of human PI3Kγ catalytic subunit has been deposited as PDB entry 3TL5 [1]. The structural model reveals that the 2-oxopiperidin-1-yl group forms a critical hydrogen bond with the hinge region (Val882 backbone NH) and that the isopropoxy benzamide moiety occupies the hydrophobic affinity pocket in a conformation distinct from that observed in PI3Kδ-selective inhibitors such as idelalisib (CAL-101, PDB 4XE0) [2]. In contrast, the closest methyl-substituted analog (4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide, CAS 941872-58-8) lacks the unsubstituted meta-aniline nitrogen geometry required to maintain this precise hydrogen bond network, as inferred from SAR studies on related benzamide PI3Kγ inhibitors [3]. This structural feature is absent in most commercial PI3Kγ inhibitor chemotypes (e.g., thiazolidinedione-based AS-604850) and represents a scaffold-specific differentiation point.

X-ray crystallography PI3Kgamma Structure-based drug design PDB 3TL5

Intra-Series Comparison: Unsubstituted Meta-Aniline Geometry Confers Superior PI3Kγ Potency Over Methylated Analog

Within the immediate chemical series, the closest commercially cataloged analog is 4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 941872-58-8), which bears a methyl group ortho to the piperidinone substituent on the aniline ring [1]. While direct head-to-head PI3Kγ data for both compounds in the same assay are not publicly available, patent disclosures (US9260439, US8772480) establish that the introduction of ortho-substituents on the aniline ring of 2-oxopiperidin-1-yl benzamides consistently reduces PI3Kγ potency by 5- to >50-fold due to conformational restriction of the piperidinone ring and disruption of the Val882 hydrogen bond observed in PDB 3TL5 [2]. The unsubstituted meta-aniline geometry of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is therefore expected to represent the potency-maximized scaffold within this chemotype, making it the preferred choice for PI3Kγ-focused probe development.

SAR Benzamide Meta-substitution PI3Kgamma selectivity

Evidence-Backed Application Scenarios for 4-Isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 922906-03-4)


PI3Kγ-Selective Chemical Probe Development for Immuno-Oncology Target Validation

With a sub-100 pM enzymatic IC50 against PI3Kγ and a co-crystal structure confirming the binding mode (PDB 3TL5), this compound is ideally suited as a starting scaffold for developing isoform-selective PI3Kγ chemical probes. Its >1,100-fold potency advantage over the clinical-stage IPI-549 (16 nM) allows experiments at substantially lower concentrations where off-target PI3K isoform engagement is minimized, addressing a key limitation of current PI3Kγ tool compounds [1]. Researchers can use the deposited crystal structure to guide rational modifications aimed at improving metabolic stability while retaining the critical Val882 hinge interaction.

Negative Control Design via Ortho-Methylated Analog Comparison in PI3K Signaling Pathway Dissection

The close structural analog 4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide (CAS 941872-58-8), which is predicted to be ≥5-fold less potent based on patent SAR disclosures, provides a natural negative control for PI3Kγ dependency experiments [2]. Pairing the active compound (CAS 922906-03-4) with its minimally modified, potency-compromised analog enables robust chemical genetic validation of PI3Kγ-mediated phenotypes in macrophage chemotaxis, neutrophil oxidative burst, or tumor-associated myeloid cell reprogramming assays.

Biophysical Assay Calibration Standard for PI3Kγ Binding Studies

The well-characterized Kd of 2.60 nM in the Kinomescan assay, combined with the availability of the co-crystal structure, makes this compound a calibrated reference standard for setting up and validating PI3Kγ biophysical binding assays (SPR, TSA, nanoDSF) in core facility or industrial screening environments [3]. Unlike AS-604850, which lacks publicly available binding kinetics data, this compound's binding parameters are anchored to both a biophysical Kd and an atomic-resolution structure, enabling rigorous assay quality control.

PI3Kγ Knock-In Mouse Model Pharmacodynamic Studies Requiring Maximal Target Coverage

The exceptional enzymatic potency (IC50 14 pM) translates into the potential for deep and sustained PI3Kγ target engagement in vivo at low compound exposure levels, provided appropriate pharmacokinetic optimization is undertaken [4]. For research groups generating PI3Kγ kinase-dead knock-in models or PI3Kγ-dependent syngeneic tumor models, this scaffold offers a maximal-inhibition baseline against which to benchmark the pharmacodynamic effects of partial inhibitors or allosteric modulators.

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